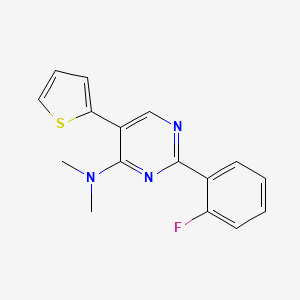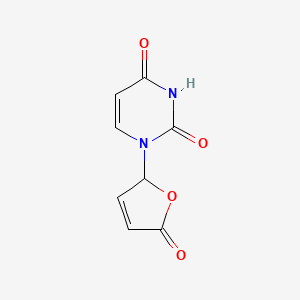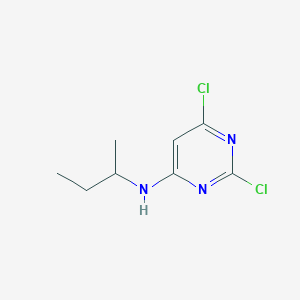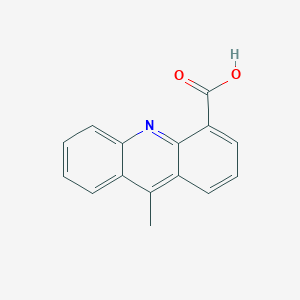
2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with fluorophenyl and thiophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution Reactions: The introduction of the fluorophenyl and thiophenyl groups can be achieved through nucleophilic aromatic substitution reactions. Common reagents include fluorobenzene and thiophene derivatives.
N,N-Dimethylation: The dimethylation of the amine group can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially leading to the formation of dihydropyrimidine derivatives or defluorinated products.
Substitution: The compound can participate in various substitution reactions, including halogen exchange or nucleophilic substitution at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives and defluorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Material Science: It is explored for use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The fluorophenyl and thiophenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
- 2-(2-Bromophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
- 2-(2-Methylphenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
Uniqueness
The presence of the fluorophenyl group in 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.
Propriétés
Numéro CAS |
823796-20-9 |
|---|---|
Formule moléculaire |
C16H14FN3S |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-N,N-dimethyl-5-thiophen-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H14FN3S/c1-20(2)16-12(14-8-5-9-21-14)10-18-15(19-16)11-6-3-4-7-13(11)17/h3-10H,1-2H3 |
Clé InChI |
CDHKOIGSITUSFB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC=C1C2=CC=CS2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)


![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)

![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)

